2-(2,4-Dichlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one
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Overview
Description
2-(2,4-Dichlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 3-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the activity of enzymes involved in cell proliferation, resulting in anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one
- 2-(2,4-Dichlorophenyl)-1-(pyridin-4-yl)prop-2-en-1-one
- 2-(2,4-Dichlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-ol
Uniqueness
2-(2,4-Dichlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the phenyl and pyridinyl rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
113292-83-4 |
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Molecular Formula |
C14H9Cl2NO |
Molecular Weight |
278.1 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H9Cl2NO/c1-9(12-5-4-11(15)7-13(12)16)14(18)10-3-2-6-17-8-10/h2-8H,1H2 |
InChI Key |
KOWHLENJKMKUSP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=C(C=C(C=C1)Cl)Cl)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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